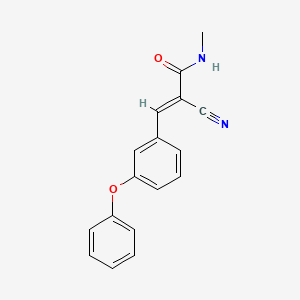

(2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide

Descripción

(2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide is a substituted acrylamide derivative characterized by a cyano group at the α-position, a methyl-substituted amide at the β-position, and a 3-phenoxyphenyl substituent. Its molecular formula is C₁₇H₁₄N₂O₂ (molecular weight: 278.31 g/mol), with a planar geometry stabilized by conjugation across the α,β-unsaturated carbonyl system. The (2E)-configuration ensures a syn-periplanar arrangement of the cyano and amide groups, influencing its reactivity and intermolecular interactions .

Key structural features:

- Cyano group: Enhances electrophilicity and participates in hydrogen bonding.

- N-methyl amide: Reduces hydrogen-bond donor capacity compared to primary amides.

Propiedades

IUPAC Name |

(E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-19-17(20)14(12-18)10-13-6-5-9-16(11-13)21-15-7-3-2-4-8-15/h2-11H,1H3,(H,19,20)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDDQJWBQKITBS-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518350-13-5 | |

| Record name | 2-CYANO-N-METHYL-3-(3-PHENOXYPHENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide typically involves the following steps:

Formation of the Enamide Moiety: This can be achieved through the reaction of an appropriate amine with an α,β-unsaturated nitrile under basic conditions.

Introduction of the Phenoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the aromatic ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Quinones or other oxidized aromatic compounds.

Reduction Products: Amines or other reduced derivatives.

Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

(2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the (2E)-α-cyano-β-substituted acrylamide scaffold but differ in substituents, influencing physicochemical and pharmacological properties:

Physicochemical and Pharmacological Differences

Electronic Effects :

- The cyano group in all analogs acts as a strong electron-withdrawing group, polarizing the α,β-unsaturated system and enhancing reactivity toward nucleophiles.

Steric and Solubility Profiles :

- N-methyl amide (target compound) reduces steric hindrance compared to N-(1-phenylethyl) or N-(2-methylphenyl) , which may improve membrane permeability.

- Halogenated analogs (e.g., Cl/F-substituted ) exhibit higher logP values (predicted >3.5) due to increased hydrophobicity, whereas polyether-substituted derivatives show improved aqueous solubility.

Pharmacological Potential

Toxicity Considerations

Data Tables

Actividad Biológica

(2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide, a compound with the molecular formula C17H14N2O2, has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and structure-activity relationships (SAR).

Anti-inflammatory Potential

Research on structurally similar compounds indicates that they may possess anti-inflammatory properties. For example, (E)-2-cyano-N,3-diphenylacrylamide demonstrated significant anti-inflammatory effects by modulating cytokine production and reducing edema in animal models . Such findings suggest that (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide could also exhibit similar activities, warranting further investigation.

The mechanisms by which (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide may exert its biological effects are not fully elucidated. However, compounds with similar structural motifs often interact with key enzymes and receptors involved in inflammation and seizure pathways. For instance, inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents .

Structure-Activity Relationships (SAR)

The biological activity of cinnamamide derivatives is influenced by various structural features:

- Substituents on the Phenyl Ring : The nature and position of substituents can significantly affect potency.

- Length of Olefin Linker : Variations in linker length have been shown to impact anticonvulsant efficacy.

- Amide Moiety Configuration : The configuration around the amide bond can alter binding affinity and selectivity towards biological targets .

Experimental Data

Although specific experimental data for (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide are scarce, related studies provide insight into potential biological activities. Below is a summary table of relevant findings from related compounds:

| Compound Name | Activity Type | Model Used | ED50 (mg/kg) |

|---|---|---|---|

| KM-568 | Anticonvulsant | Frings audiogenic seizure model | 13.21 (i.p.) |

| JMPR-01 | Anti-inflammatory | CFA-induced paw edema | Significant reduction |

| Various Cinnamides | Anticonvulsant | Maximal electroshock test | 44.46 (mice i.p.) |

Case Studies

- Anticonvulsant Studies : A study on S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide found it effective across multiple seizure models, indicating that structural analogs may share similar efficacy profiles .

- Anti-inflammatory Research : Compounds structurally related to (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide showed significant inhibition of pro-inflammatory cytokines in vitro and reduced inflammation in vivo, highlighting their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for preparing (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step condensation reaction. A typical approach involves:

Substitution reaction : Reacting 3-phenoxyphenyl precursors (e.g., 3-phenoxyphenylacetic acid derivatives) with cyanoacetamide under alkaline conditions to form the α,β-unsaturated nitrile backbone.

Methylation : Introducing the N-methyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Stereochemical control : Maintaining the (2E)-configuration requires strict temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to prevent isomerization .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., piperidine for Knoevenagel condensation) and solvent polarity to improve yield (>75%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolve the (2E)-stereochemistry and molecular packing using SHELXL (for refinement) and ORTEP-3 (for graphical representation). Hydrogen-bonding patterns can be analyzed via Mercury software .

- Spectroscopy :

- HPLC-MS : Ensure >98% purity using a C18 column (acetonitrile/water gradient) and ESI-MS for molecular ion detection (expected [M+H]⁺ = 307.1) .

Q. What are the common reactivity patterns of the α,β-unsaturated cyanoacrylamide moiety in this compound?

The electron-deficient double bond and cyano group enable:

- Michael addition : React with nucleophiles (e.g., thiols or amines) at the β-position under mild conditions (pH 7–9, 25°C) .

- Cyclization : Form heterocycles (e.g., pyridines or pyrimidines) via thermal or acid-catalyzed reactions with diamines .

- Photochemical reactivity : The enamide system may undergo [2+2] cycloaddition under UV light, useful for probing biological interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

- Data quality : Ensure high-resolution data (<1.0 Å) to reduce ambiguity in electron density maps. Use SHELXL’s TWIN/BASF commands to model twinning or disorder .

- Hydrogen bonding : Apply graph-set analysis (e.g., Etter’s rules) to distinguish between intermolecular (e.g., N–H···O=C) and intramolecular interactions. Tools like CrystalExplorer facilitate this .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/wR2 convergence (<5% discrepancy) .

Q. What experimental strategies are recommended for studying this compound’s biological activity, such as antimicrobial or anticancer effects?

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- QSAR modeling : Use Gaussian 16 to calculate electronic descriptors (e.g., HOMO-LUMO gaps, dipole moments) and correlate with bioactivity data .

- MD simulations : Simulate ligand-protein binding (e.g., GROMACS) over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with His159 in EGFR) .

- ADMET prediction : Employ SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.